molecular formula C21H19ClN4O B4695024 5-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile

5-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B4695024
M. Wt: 378.9 g/mol
InChI Key: OOGUYLCOLKEMCK-UHFFFAOYSA-N
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Description

5-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile is a complex organic compound that features a piperazine ring, a chlorophenyl group, and an oxazole ring

Properties

IUPAC Name

5-(4-benzylpiperazin-1-yl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O/c22-18-8-6-17(7-9-18)20-24-19(14-23)21(27-20)26-12-10-25(11-13-26)15-16-4-2-1-3-5-16/h1-9H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGUYLCOLKEMCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(N=C(O3)C4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride.

    Formation of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride.

    Formation of the Carbonitrile Group: The carbonitrile group is introduced through a nucleophilic substitution reaction using cyanogen bromide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carbonitrile group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Amines derived from the reduction of the carbonitrile group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including its ability to interact with neurotransmitter receptors.

Mechanism of Action

The mechanism of action of 5-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would depend on the specific receptors and cellular context.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenyl)-1H-pyrazol-3-ylmethanone
  • 4-(4-Benzylpiperazin-1-yl)-N-[(4-chlorophenyl)methyl]aniline

Uniqueness

5-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties compared to similar compounds with different heterocyclic rings. This uniqueness can influence its reactivity, stability, and interactions with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile

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